molecular formula C11H13NO2 B13491858 methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B13491858
M. Wt: 191.23 g/mol
InChI Key: SSUOSHQTTPAXJZ-UHFFFAOYSA-N
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Description

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic aromatic compound featuring a fused indene core substituted with an amino group at position 7 and a methyl ester at position 3. Its structure combines a partially saturated indene ring (2,3-dihydro-1H-indene) with functional groups that enhance its utility in medicinal chemistry and materials science. The compound is often synthesized via coupling reactions involving methyl (R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate, as described in and , where carbodiimide-based reagents (e.g., EDCI) and bases (e.g., NMM) facilitate amide bond formation .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4,12H2,1H3

InChI Key

SSUOSHQTTPAXJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate differ in substituent type, position, and stereochemistry, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Highlights Reference ID
This compound Amino (C7), methyl ester (C5) DDR1 inhibitor precursor; conjugated system EDCI/HOAt-mediated coupling; chiral resolution
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (R)-stereochemistry at C3 Chiral building block for bioactive molecules HCl-mediated deprotection of tert-butyl groups
Ethyl 6-amino-7-cyano-4-phenyl-2,3-dihydro-1H-indene-5-carboxylate Cyano (C7), phenyl (C4), ethyl ester (C5) Potential NPS (new psychoactive substance) Multi-step condensation reactions
Methyl 6-cyano-3-(dicyanomethylene)-2-methylene-1-oxo-2,3-dihydro-1H-indene-5-carboxylate Dicyanomethylene, cyano, methyl ester Organic solar cell acceptor (low bandgap: 1.71 eV) Electron-withdrawing substituents enhance conjugation
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Ketone (C1), tert-butyl ester (C5) Intermediate for oxidation studies Friedel-Crafts acylation
7-Amino-2,3-dihydro-1H-indene-5-carboxylic acid Carboxylic acid (C5) instead of ester Bioactive scaffold (CID 60789193) Hydrolysis of methyl ester

Key Findings

Electronic Properties: Electron-withdrawing groups (e.g., cyano, dicyanomethylene) significantly reduce bandgaps in indene derivatives, as seen in TPD5 (E_g = 1.71 eV), making them efficient acceptors in organic photovoltaics .

Stereochemical Impact: Chiral analogs like (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate are critical for selective enzyme inhibition (e.g., DDR1), where stereochemistry dictates binding affinity .

Pharmacological Relevance: Derivatives with phenyl/cyano substitutions (e.g., ethyl 6-amino-7-cyano-4-phenyl-2,3-dihydro-1H-indene-5-carboxylate) may exhibit psychoactive properties, highlighting structural parallels to cathinone derivatives .

Synthetic Flexibility :

  • The tert-butyl ester in tert-butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate allows facile deprotection to generate reactive intermediates , whereas methyl esters are stable under basic conditions .

Biological Activity

Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of indene derivatives, characterized by a unique structure that includes an amino group at the 7th position. This structural feature allows for specific interactions with biological macromolecules, enhancing its potential therapeutic applications. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their activity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It has been suggested that this compound can bind to receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.02
This compoundNCI-H4600.20
This compoundSF-2680.01

Case Studies

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Assessment : In a study assessing the cytotoxicity of various indene derivatives, this compound was found to have an IC50 value of 0.02 µM against the MCF-7 cell line, indicating potent anticancer activity .
  • Mechanistic Studies : Further investigations revealed that this compound could inhibit key signaling pathways in cancer cells, including those involved in epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis. The compound demonstrated a dose-dependent inhibition of N-cadherin expression in various cancer models .

Comparative Analysis with Similar Compounds

This compound can be compared with other indene derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeatureBiological Activity
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylateLacks the amino groupLower anticancer activity
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateContains an oxo groupDifferent mechanism of action

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